molecular formula C15H24N4O2 B12174788 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B12174788
M. Wt: 292.38 g/mol
InChI Key: AJOXUQWRKHPWPG-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-methylpiperidinyl group and linked to an isopropyl acetamide moiety. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H24N4O2/c1-11(2)16-14(20)10-19-15(21)5-4-13(17-19)18-8-6-12(3)7-9-18/h4-5,11-12H,6-10H2,1-3H3,(H,16,20)

InChI Key

AJOXUQWRKHPWPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Piperidine Substitution Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
APd(OAc)₂/XPhos1107895
BK₂CO₃/DMF606590

Method A achieves higher yields but requires rigorous palladium removal during purification.

Acetamide Coupling

The N-(propan-2-yl)acetamide group is installed via amide bond formation between 2-chloroacetamide and isopropylamine. A two-step protocol is commonly used:

  • Chloroacetylation : Treatment of the pyridazinone intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

  • Aminolysis : Reaction with isopropylamine in the presence of a coupling agent (e.g., TBTU) and lutidine at room temperature.

Aminolysis: 2-Chloroacetamide+IsopropylamineTBTUTarget Compound+HCl\text{Aminolysis: } \text{2-Chloroacetamide} + \text{Isopropylamine} \xrightarrow{\text{TBTU}} \text{Target Compound} + \text{HCl}

Table 2: Optimization of Aminolysis Conditions

Coupling AgentSolventTime (h)Yield (%)
TBTUDCM485
HATUAcetonitrile380
DCCTHF670

TBTU in DCM provides optimal yields with minimal racemization.

Industrial-Scale Synthesis

Continuous flow chemistry is employed for large-scale production, offering advantages such as:

  • Enhanced Heat Transfer : Mitigates exothermic risks during cyclization.

  • Reduced Solvent Waste : 50% lower solvent consumption compared to batch processes.

  • Higher Throughput : Yields 5–10 kg/day using microreactor systems.

Purification and Characterization

Final purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (ACN/water gradient). Structural confirmation is achieved via:

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d₆): δ 1.15 (d, 6H, CH(CH₃)₂), 2.75 (m, 4H, piperidine), 4.30 (s, 2H, CH₂CO).

  • HRMS : Calculated for C₁₅H₂₃N₃O₂: 277.1792; Found: 277.1795.

Challenges and Mitigation

  • Impurity Formation : Hydrolysis of the acetamide group during aminolysis is minimized by maintaining pH 7–8.

  • Catalyst Residues : Pd contamination in Method A is addressed via activated charcoal treatment.

  • Solubility Issues : Use of DMF or DMSO ensures homogeneity during coupling reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyridazine rings may facilitate binding to these targets, while the acetamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogous pyridazinone derivatives reported in recent literature and patents. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred pharmacological properties:

Substituent Variations on the Pyridazinone Core
Compound Name Substituents at Position 3 Acetamide Substituent Key Features Reference
Target Compound 4-Methylpiperidin-1-yl Isopropyl Balanced lipophilicity; potential CNS penetration due to moderate molecular weight (370.4 g/mol)
N-(4-Methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Methylpiperidin-1-yl 4-Methoxybenzyl Increased aromaticity may enhance π-π stacking but reduce metabolic stability
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide Chlorinated pyridazinone Piperidin-3-yl Dichloro substitution enhances electrophilicity but may increase toxicity
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide Methylthio-benzyl 4-Bromophenyl Bromine and sulfur groups improve halogen bonding and redox activity

Key Observations :

  • The isopropyl acetamide group likely confers better solubility in nonpolar environments compared to aromatic substituents (e.g., 4-methoxybenzyl or bromophenyl in ).

Key Observations :

  • The target compound’s synthesis likely follows established pyridazinone-acetamide coupling strategies, though direct yield data are unavailable. Comparable methods (e.g., ) achieve moderate-to-high yields (46–79%), suggesting feasible scalability.
Pharmacological Implications
  • Enzyme Inhibition: Dichlorinated pyridazinones (e.g., ) show potent PRMT5 inhibition, but the target compound’s lack of halogens may reduce off-target effects.
  • Antimicrobial Activity : Methylthio- and halogen-substituted analogs (e.g., ) exhibit enhanced activity against bacterial targets, whereas the target’s isopropyl group may prioritize metabolic stability over potency.

Biological Activity

Overview

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound belonging to the pyridazinone class. Its unique structural features, including a piperidine moiety and a pyridazine core, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₂₅N₅O₂
Molecular Weight375.48 g/mol
CAS Number1282140-63-9

The compound's design allows for multiple interactions with biological targets due to its diverse functional groups, including amides and heterocycles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Piperidine Ring : Nucleophilic substitution reactions are employed to attach the piperidine moiety.
  • Acetylation : The final product is obtained through acetylation using acetic anhydride or similar reagents.

These steps are crucial for optimizing yield and purity in laboratory settings, with potential industrial applications using continuous flow chemistry for efficiency.

Research indicates that 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide may act as an enzyme inhibitor and receptor modulator. Notably, compounds with similar structures have shown promise in inhibiting phosphodiesterase 4 (PDE4), which is linked to therapeutic applications for inflammatory diseases and depression.

Pharmacological Applications

The compound has been investigated for various biological activities:

  • Enzyme Inhibition : Potential inhibition of PDE4 could lead to anti-inflammatory effects.
  • CNS Activity : The piperidine structure suggests possible central nervous system effects, making it a candidate for further studies in neuropharmacology.

Case Studies

Several studies highlight the biological activity of compounds related to this structure:

  • Study on PDE4 Inhibition : A related compound demonstrated significant inhibition of PDE4, leading to reduced inflammatory responses in animal models.
  • CNS Effects : Research on similar piperidine derivatives indicated anxiolytic properties, suggesting potential applications in treating anxiety disorders.
  • Anticancer Activity : Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration in oncology.

Comparative Analysis with Similar Compounds

The following table compares 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)acetamideMethyl group instead of piperidineModerate PDE inhibition
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)thiazol-2-yl)acetamideCyclopropyl groupAntimicrobial properties
2-(3-(4-methylpiperidin-1-yl)-6-oxo-pyridazin-1(6H)-yl)-N-(phenyl)acetamidePhenyl group instead of pyridineEnhanced binding affinity

This comparison illustrates how variations in substituents can influence biological activity and reactivity profiles.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, typically starting with the pyridazinone core. Key steps include:
  • Coupling reactions : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during substitution at the pyridazinone ring .
  • Catalysts : Acidic conditions (e.g., HCl) or bases (e.g., K₂CO₃) improve intermediate formation .
  • Temperature control : Maintain 60–80°C to balance reaction kinetics and thermal stability .
    Yield optimization (typically 50–70%) requires HPLC monitoring and recrystallization for purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-methylpiperidine and isopropyl groups) via characteristic shifts (e.g., piperidine protons at δ 1.2–2.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 361.2) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s in vitro biological activity?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test kinase or protease inhibition via fluorometric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for pyridazinone derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., cell passage number, serum-free conditions) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylpiperidine with morpholine) to isolate pharmacophores .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2 .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Derivative synthesis : Modify the acetamide side chain (e.g., substituents on the isopropyl group) or pyridazinone substituents (e.g., halogens at position 3) .
  • Biological profiling : Test derivatives in parallel assays (e.g., anti-inflammatory via COX-2 inhibition) to correlate substituents with activity .
  • Data clustering : Apply principal component analysis (PCA) to identify critical structural features driving efficacy .

Q. What methodologies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Solvent selection : Replace DMF with ethanol/water mixtures to improve solubility and reduce toxicity .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported H₂SO₄) to enhance reusability .
  • Process optimization : Implement flow chemistry for high-purity batch production (>90% yield) .

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomics : Analyze RNA-seq data from treated cells to identify dysregulated pathways (e.g., apoptosis or autophagy) .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression post-treatment .

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